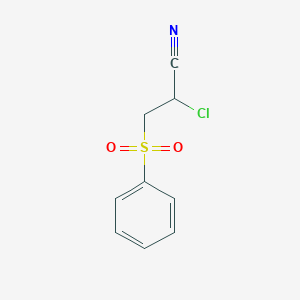









|
REACTION_CXSMILES
|
[Na+].[C:2]1([S:8]([O-:10])=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:11][C:12](=[CH2:15])[C:13]#[N:14].CO>O.C(O)(=O)C>[Cl:11][CH:12]([CH2:15][S:8]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:10])=[O:9])[C:13]#[N:14] |f:0.1|
|


|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].C1(=CC=CC=C1)S(=O)[O-]
|
|
Name
|
|
|
Quantity
|
18.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
9.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
4.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C#N)=C
|
|
Name
|
|
|
Quantity
|
18.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
to stir for 10 minutes before the solid product
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
rinsed with minimal water
|
|
Type
|
FILTRATION
|
|
Details
|
The majority of the solid filtered through with the
|
|
Type
|
WASH
|
|
Details
|
rinse and so all material
|
|
Type
|
WASH
|
|
Details
|
was rinsed through the filter
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with DCM (2×)
|
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with saturated aqueous NaHCO3, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C#N)CS(=O)(=O)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |